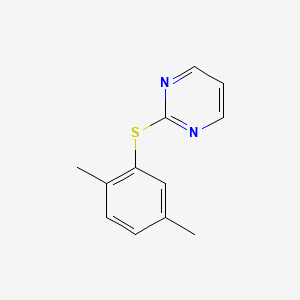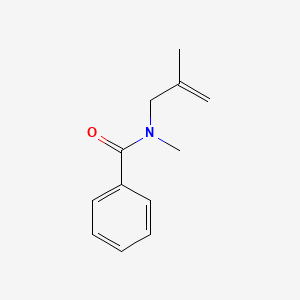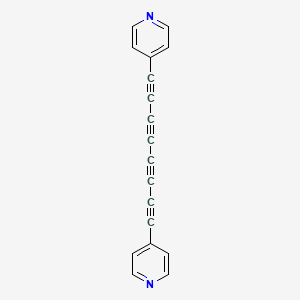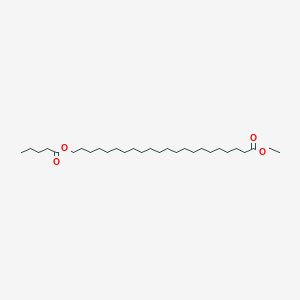![molecular formula C20H15N3O2 B12586026 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione CAS No. 649755-40-8](/img/structure/B12586026.png)
6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione is a complex organic compound with the molecular formula C20H15N3O2
准备方法
The synthesis of 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridoacridine core, followed by the introduction of the dimethylamino group through a series of reactions such as alkylation or amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反应分析
6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
科学研究应用
6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, making it a subject of study in pharmacology and toxicology.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in cancer research.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of dyes and pigments.
作用机制
The mechanism of action of 6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism in its potential anticancer activity. Additionally, it may inhibit specific enzymes involved in cellular processes, leading to altered cell function and viability.
相似化合物的比较
6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione can be compared with other pyridoacridine derivatives, such as:
Pyrido[3,2-b]acridine-5,12-dione: Lacks the dimethylamino group, resulting in different chemical and biological properties.
6-[2-(Methylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione: Similar structure but with a methylamino group instead of a dimethylamino group, leading to variations in reactivity and activity.
6-[2-(Ethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
649755-40-8 |
|---|---|
分子式 |
C20H15N3O2 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
6-[2-(dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione |
InChI |
InChI=1S/C20H15N3O2/c1-23(2)11-9-13-12-6-3-4-8-15(12)22-18-16(13)19(24)14-7-5-10-21-17(14)20(18)25/h3-11H,1-2H3 |
InChI 键 |
RXFMGIJMBRNBHS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=CC1=C2C(=NC3=CC=CC=C31)C(=O)C4=C(C2=O)C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)



![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
![2-Benzofurancarboxylic acid, 5-methyl-, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide](/img/structure/B12586007.png)
![2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol](/img/structure/B12586014.png)




![Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12586037.png)

